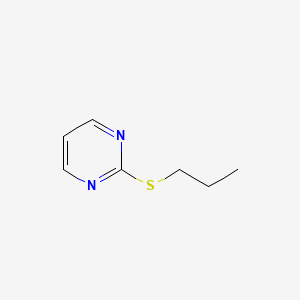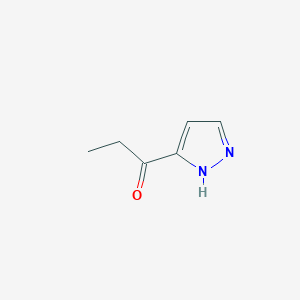
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate, also known as CQC, is a chemical compound with potential applications in scientific research. CQC has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit promising biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cell lines, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals. This compound has also been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate in lab experiments is its potential anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the use of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate in scientific research. One direction is to further explore the mechanism of action of this compound, particularly its effects on the caspase pathway and the PI3K/Akt/mTOR signaling pathway. Another direction is to investigate the potential of this compound as a therapeutic agent for cancer and other diseases. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and bioavailability.
Méthodes De Synthèse
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been synthesized using various methods, including a one-pot reaction of 6-bromo-2-hydroxychromone with (5-chloroquinolin-8-yl) methanol in the presence of triethylamine and acetic anhydride. The reaction yields this compound as a yellow solid with a high yield. Other methods of synthesis include the reaction of 6-bromo-2-hydroxychromone with (5-chloroquinolin-8-yl) methanol in the presence of a base and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been found to exhibit potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(5-chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9BrClNO4/c20-11-3-5-15-10(8-11)9-13(18(23)25-15)19(24)26-16-6-4-14(21)12-2-1-7-22-17(12)16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDVMOZPLSKMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)